tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate
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Overview
Description
Tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C21H19NO8 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a pyridoisoquinoline core and four ester groups.
Preparation Methods
The synthesis of tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
Chemical Reactions Analysis
Tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins and signaling cascades relevant to the compound’s biological activities .
Comparison with Similar Compounds
Tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]:
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
13848-50-5 |
---|---|
Molecular Formula |
C21H19NO8 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
tetramethyl 11bH-benzo[h]quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C21H19NO8/c1-27-18(23)13-14(19(24)28-2)16-12-8-6-5-7-11(12)9-10-22(16)17(21(26)30-4)15(13)20(25)29-3/h5-10,16H,1-4H3 |
InChI Key |
KYHISUHKDYOMRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(N2C1C3=CC=CC=C3C=C2)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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